

## comparing ST-899 to standard of care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ST-899   |           |
| Cat. No.:            | B1240033 | Get Quote |

An Objective Comparison of IDX-899 (formerly **ST-899**) to the Standard of Care for HIV-1 Infection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX-899 (also known as fosdevirine, GSK2248761, and potentially misidentified as **ST-899**) with the established standard of care for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While IDX-899 showed initial promise, its development was discontinued due to significant safety concerns. This document outlines its mechanism of action, summarizes key clinical data, and provides context for its comparison with current therapeutic strategies.

## **Executive Summary**

IDX-899 was a second-generation NNRTI designed to offer a higher barrier to resistance compared to earlier drugs in its class. Early clinical trials demonstrated potent antiviral activity in treatment-naive HIV-1 infected patients. However, the discovery of delayed-onset seizures in a Phase IIb study led to the cessation of its development. The standard of care for HIV-1 infection remains combination antiretroviral therapy (cART), which utilizes a multi-drug regimen to suppress viral replication and prevent disease progression effectively and safely.

#### **Data Presentation**



Table 1: Comparison of IDX-899 and Standard of Care

(cART)

| Feature            | IDX-899 (Fosdevirine)                                                                                                                                                           | Standard of Care (cART)                                                                                                       |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Drug Class         | Non-Nucleoside Reverse<br>Transcriptase Inhibitor (NNRTI)                                                                                                                       | Combination of drugs from different classes (e.g., NRTIs, INSTIs, PIs, NNRTIs)                                                |
| Primary Mechanism  | Binds to and inhibits the activity of HIV-1 reverse transcriptase, preventing viral RNA from being converted into DNA.                                                          | Simultaneously targets multiple steps in the HIV replication cycle.                                                           |
| Antiviral Potency  | Demonstrated potent antiviral activity in early trials, with a mean viral load reduction of approximately 1.8-2.0 log10 after 7 days in treatment-naive patients[1][2].         | Highly potent and durable viral suppression, often leading to undetectable viral loads.                                       |
| Resistance Profile | Preclinical data suggested a higher barrier to resistance compared to the first-generation NNRTI efavirenz[3]. In vitro studies identified specific resistance mutations[3][4]. | Resistance can develop, but combination therapy significantly reduces this risk. Resistance testing guides regimen selection. |
| Dosing             | Investigated as a once-daily oral regimen[1][3].                                                                                                                                | Varies by regimen; many are available as single-tablet, once-daily formulations[5].                                           |
| Development Status | Discontinued due to unexpected findings of delayed-onset seizures in a Phase IIb clinical trial[6].                                                                             | Continuously evolving with the development of new, more effective, and better-tolerated drugs.                                |



Table 2: Key Clinical Trial Data for IDX-899 (Phase I/II)

| Trial Phase | Patient<br>Population                               | Dosage                                          | Key Efficacy<br>Finding                                                          | Safety and<br>Tolerability                                                               |
|-------------|-----------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Phase I/II  | Treatment-naive<br>HIV-1 infected<br>patients       | 100 mg, 200 mg,<br>400 mg, 800 mg<br>once-daily | Mean viral load reduction of ~1.8-2.0 log10 after 7 days across doses[1] [2][4]. | Generally well-tolerated in early studies with no serious adverse events reported[1][7]. |
| Phase IIb   | Treatment-<br>experienced HIV-<br>positive subjects | Not specified in available results              | N/A                                                                              | Unexpected finding of delayed-onset seizures led to discontinuation of development[6].   |

# Experimental Protocols Phase I/IIa Clinical Trial Investigating IDX-899

Objective: To evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899 in treatment-naive HIV-1 infected subjects.[7]

Study Design: A double-blind, randomized, placebo-controlled, sequential cohort study conducted at a single center.[7]

Participant Population: Treatment-naive adults with HIV-1 RNA levels  $\geq$  5,000 copies/mL and CD4+ cell counts  $\geq$  200 cells/mm<sup>3</sup>.[4]

#### Intervention:

- Consecutive cohorts of patients were randomized (8:2) to receive either oral IDX-899 or a matching placebo once daily for 7 days.[4]
- Doses evaluated in separate cohorts were 800 mg, 400 mg, 200 mg, and 100 mg.[2][4]



#### Key Assessments:

- Efficacy: Change in plasma HIV-1 RNA levels from baseline to day 8, measured by Roche COBAS Amplicor 1.5 assay[4][7].
- Safety: Monitoring of adverse events, laboratory abnormalities, physical examinations, vital signs, and 12-lead ECGs[7].
- Pharmacokinetics: Intensive plasma sampling for IDX-899 concentration analysis on days 1 and 7[7].

# Mandatory Visualizations Signaling Pathway of NNRTI Action



Click to download full resolution via product page

Caption: Mechanism of action of IDX-899 as a non-nucleoside reverse transcriptase inhibitor.

## **Experimental Workflow for a Phase I/IIa Clinical Trial**





Click to download full resolution via product page

Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.

## Conclusion

IDX-899 demonstrated a promising early profile as a potent, once-daily NNRTI with a potentially high barrier to resistance. However, the emergence of severe, unexpected adverse events in later-stage clinical development led to its discontinuation. This case underscores the critical importance of comprehensive, long-term safety data in drug development. The standard of care for HIV-1, combination antiretroviral therapy, remains the cornerstone of treatment due to its established long-term safety and efficacy profile, effectively transforming HIV-1 infection into a manageable chronic condition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Idenix Pharmaceuticals, Inc. Announces Completion of Proof-of-Concept Study for IDX899 in Treatment-Naive HIV-Infected Patients - BioSpace [biospace.com]
- 3. IDX-899, an aryl phosphinate-indole non-nucleoside reverse transcriptase inhibitor for the potential treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Fosdevirine Wikipedia [en.wikipedia.org]
- 7. Antiviral Activity, Safety and Pharmacokinetics of IDX899, a Novel HIV-1 NNRTI with High Barrier to Resistance, in Treatment-Naïve HIV-1-Infected Subjects [natap.org]
- To cite this document: BenchChem. [comparing ST-899 to standard of care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240033#comparing-st-899-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com